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Compound of Interest

Compound Name:
7-Fluoro-1h-benzo[d][1,3]oxazine-

2,4-dione

Cat. No.: B1313043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-

fluoroisatoic anhydride. Due to the limited availability of direct experimental spectra for this

specific isomer, this document presents a combination of predicted data based on established

spectroscopic principles and comparative data from closely related analogs. This guide is

intended to serve as a valuable resource for the identification, characterization, and utilization

of 7-fluoroisatoic anhydride in research and development.

Introduction
7-Fluoroisatoic anhydride is a fluorinated heterocyclic compound with potential applications in

medicinal chemistry and materials science. The introduction of a fluorine atom at the 7-position

of the isatoic anhydride core can significantly influence its chemical reactivity, metabolic

stability, and binding interactions with biological targets. Accurate spectroscopic data is

paramount for confirming the identity and purity of synthesized 7-fluoroisatoic anhydride and for

elucidating its structure in various chemical and biological contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 7-fluoroisatoic

anhydride. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F

NMR spectroscopy. These predictions are based on the known spectroscopic behavior of
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isatoic anhydride and the substituent effects of the fluorine atom. For comparative purposes,

experimental data for the closely related 5-fluoroisatoic anhydride is also provided where

available.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 7-fluoroisatoic anhydride is expected to show three aromatic protons

and one N-H proton. The fluorine atom at the 7-position will influence the chemical shifts and

coupling constants of the adjacent protons.

Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-4 7.9 - 8.1 dd
J(H-F) ≈ 8-10, J(H-H)

≈ 2-3

H-5 7.2 - 7.4 t J(H-H) ≈ 8-9

H-6 7.0 - 7.2 ddd
J(H-H) ≈ 8-9, J(H-F) ≈

4-6, J(H-H) ≈ 1-2

N-H 10.0 - 12.0 br s -

Comparative ¹H NMR Data for 5-Fluoroisatoic Anhydride

Solvent: DMSO-d₆

N-H: δ 11.19 (s, br, 1H)

Ar-H: δ 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), 6.74 (dd, J = 9.3, 2.2 Hz,

1H)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The carbonyl carbons and the carbon attached to the fluorine will exhibit characteristic

chemical shifts.
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Carbon Predicted Chemical Shift (δ, ppm)

C=O (Anhydride) 160 - 165

C=O (Carbamate) 148 - 152

C-F 160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)

C-NH 140 - 145

C-4 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)

C-5 125 - 130

C-6 110 - 115 (d, ²J(C-F) ≈ 20-25 Hz)

C-8 110 - 115 (d, ³J(C-F) ≈ 5-10 Hz)

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shift of the

fluorine in 7-fluoroisatoic anhydride is expected to be in the typical range for an aryl fluoride.

Nucleus
Predicted Chemical Shift (δ,

ppm)
Reference

⁷F -110 to -130 CFCl₃

Infrared (IR) Spectroscopy
The IR spectrum of 7-fluoroisatoic anhydride will be characterized by the stretching vibrations

of the two carbonyl groups of the anhydride moiety, the N-H bond, and the C-F bond.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch 3100 - 3300 Medium, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

C=O Stretch (Asymmetric) 1780 - 1820 Strong

C=O Stretch (Symmetric) 1740 - 1770 Strong

C=C Stretch (Aromatic) 1580 - 1620 Medium

C-N Stretch 1300 - 1350 Medium

C-F Stretch 1200 - 1280 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Parameter Predicted Value

Molecular Formula C₈H₄FNO₃

Molecular Weight 181.02 g/mol

Major Fragmentation Pathways

- Loss of CO₂ (-44 Da)- Loss of CO (-28 Da)-

Formation of the 3-fluoroanthranilic acid radical

cation

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility.

The following are generalized procedures for obtaining the data presented in this guide.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 7-fluoroisatoic anhydride in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral

width to cover the expected chemical shift range (e.g., 0-12 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning a

broadband probe to the fluorine frequency.

IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance

(ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to

confirm the elemental composition.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 7-fluoroisatoic anhydride.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 7-

fluoroisatoic anhydride. Researchers are encouraged to perform their own experimental

analyses to obtain precise data for their specific samples and applications.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Fluoroisatoic Anhydride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313043#spectroscopic-data-for-7-fluoroisatoic-
anhydride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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